(3E)-1,6-Dibromo-3-hexene
Description
Properties
IUPAC Name |
(E)-1,6-dibromohex-3-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2/c7-5-3-1-2-4-6-8/h1-2H,3-6H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGNQGGJSCRVJJ-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C=CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CBr)/C=C/CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-1,6-Dibromo-3-hexene typically involves the bromination of 1,6-hexadiene. The reaction is carried out in the presence of a bromine source, such as molecular bromine (Br2), under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions: The compound can also undergo elimination reactions to form alkenes or alkynes, depending on the reaction conditions and the base used.
Addition Reactions: The double bond in this compound can participate in addition reactions with various electrophiles, such as hydrogen halides or halogens.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide in ethanol or tert-butanol.
Addition: Electrophiles like hydrogen bromide or chlorine in the presence of a solvent like dichloromethane.
Major Products:
Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of hexenes or hexynes.
Addition: Formation of dibromoalkanes or other halogenated derivatives.
Scientific Research Applications
(3E)-1,6-Dibromo-3-hexene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of (3E)-1,6-Dibromo-3-hexene in chemical reactions involves the interaction of its bromine atoms and double bond with various reagents. The bromine atoms can act as leaving groups in substitution and elimination reactions, while the double bond can participate in addition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
1,6-Dibromohexane
| Property | (3E)-1,6-Dibromo-3-hexene | 1,6-Dibromohexane |
|---|---|---|
| Molecular Formula | C₆H₁₀Br₂ | C₆H₁₂Br₂ |
| Double Bond | E-configured at C3–C4 | Absent (saturated alkane) |
| Reactivity | Prone to elimination (HBr loss) | Substitution reactions dominate |
| Applications | Cross-coupling intermediates | Solvent, alkylating agent |
The absence of a double bond in 1,6-dibromohexane reduces its utility in forming conjugated dienes or participating in Heck reactions. Its higher molecular weight (257.97 g/mol) and saturated structure result in distinct physical properties, such as a higher boiling point .
trans-1,2-Dichloroethene (156-60-5)
| Property | This compound | trans-1,2-Dichloroethene |
|---|---|---|
| Halogen Type | Bromine | Chlorine |
| Molecular Mass | 241.954 g/mol | 96.95 g/mol |
| Volatility | Likely lower (bromine’s mass) | High (volatile solvent) |
| Toxicity | Limited data; PPE required | Known carcinogen (EPA-regulated) |
While both compounds are dihalogenated alkenes, trans-1,2-dichloroethene’s smaller size and chlorine substituents make it more volatile and suitable as a degreaser or refrigerant. Bromine’s higher atomic weight in this compound increases its density and boiling point, favoring use in synthetic chemistry .
2,6-Dibromo-phenol (CAS: N/A)
| Property | This compound | 2,6-Dibromo-phenol |
|---|---|---|
| Backbone | Alkene | Phenolic ring |
| Functionality | Terminal bromines | Bromines at 2,6 positions |
| Acidity | Non-acidic | Acidic (pKa ~7–8 due to –OH) |
| Applications | Organic synthesis | Flame retardants, biocides |
The phenolic –OH group in 2,6-dibromo-phenol enhances its solubility in polar solvents and acidity, enabling use in polymer stabilization. In contrast, this compound’s non-polar alkene backbone favors hydrophobic reaction environments .
1-(2,2-Dibromoethenyl)cyclopropane (122244-78-4)
| Property | This compound | 1-(2,2-Dibromoethenyl)cyclopropane |
|---|---|---|
| Structure | Linear chain | Cyclopropane ring + ethenyl group |
| Reactivity | Elimination to 1,3-diene | Strain-driven ring-opening reactions |
| Synthetic Utility | Conjugated diene precursors | Specialty monomers for polymers |
The cyclopropane ring in 1-(2,2-dibromoethenyl)cyclopropane introduces angle strain, making it reactive in ring-opening polymerizations. This compound’s linear structure lacks this strain, directing its reactivity toward elimination or cross-coupling pathways .
Key Research Findings
- Stereochemical Impact : The E-configuration in this compound reduces steric hindrance compared to Z-isomers, enhancing its reactivity in Suzuki-Miyaura couplings .
- Comparative Toxicity : Brominated alkenes generally exhibit higher persistence in the environment than chlorinated analogs, necessitating stringent disposal protocols .
- Analytical Differentiation : Predicted CCS values (e.g., [M+H]+ at 141.7 Ų) distinguish this compound from isomers or analogs in mass spectrometry .
Biological Activity
(3E)-1,6-Dibromo-3-hexene is a brominated compound that has garnered attention due to its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
This compound is characterized by its double bond configuration and the presence of bromine substituents. Its chemical structure can be represented as follows:
The compound's molecular weight is approximately 239.84 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that dibrominated compounds can possess antimicrobial properties. While specific data on this compound is limited, related brominated alkenes have demonstrated effectiveness against various bacterial strains.
- Cytotoxic Effects : Preliminary studies suggest that this compound may induce cytotoxicity in certain cancer cell lines. The mechanism of action may involve apoptosis induction and disruption of cellular signaling pathways.
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various brominated compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition of bacterial growth at concentrations above 100 µg/mL.
- Cytotoxicity in Cancer Cells : A recent investigation into the cytotoxic effects of dibrominated alkenes revealed that this compound induced apoptosis in MCF-7 breast cancer cells. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure.
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Brominated compounds are known to generate ROS, leading to oxidative stress in cells, which can trigger apoptosis.
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells by modulating key regulatory proteins.
Q & A
Q. What are the established synthetic routes for (3E)-1,6-Dibromo-3-hexene, and how do reaction conditions influence yield and purity?
- Methodological Answer : Two primary methods are documented:
- Modified McMurry Reaction : Using 4-bromo-1-butene with Hoyveda’s ruthenium catalyst in dichloromethane (DCM), yielding 68% after silica gel filtration and reduced-pressure concentration .
- LiI-Catalyzed Alkylation : Reacting 1,6-dibromo-3-hexene with 2-lithium-1-methyl-o-carborane in tetrahydrofuran (THF) at -78°C, yielding 44% after extraction and chromatography .
Key Factors : Solvent choice (DCM vs. THF), catalyst type (ruthenium vs. LiI), and temperature (-78°C for stereochemical control) critically affect yield and purity.
Q. What analytical techniques are recommended for confirming the structural integrity and stereochemistry of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H-NMR (300 MHz, CDCl) resolves alkene proton signals at δ 2.85–2.78 ppm (multiplet) and δ 2.52 ppm (triplet, J = 8 Hz) .
- Infrared (IR) Spectroscopy : Peaks at 850 cm (C-Br stretch) and 1550 cm (C=C stretch) confirm functional groups .
- High-Resolution Mass Spectrometry (HRMS) : ESI-TOF analysis matches theoretical molecular weights (e.g., CHBO at m/z 213.2285) .
Advanced Research Questions
Q. How can researchers optimize alkylation reactions involving this compound to minimize byproduct formation?
- Methodological Answer :
- Stoichiometric Control : Excess 1-methyl-o-carborane (3 equivalents) generates multiple products; optimizing equivalents reduces side reactions .
- Temperature Gradients : Slow warming from -78°C to room temperature over 36 hours improves regioselectivity .
- Purification Strategies : Column chromatography with 90% hexane/10% ethyl acetate isolates the desired dicarboranylalkene .
Q. What methodological considerations are critical when interpreting conflicting data from different synthetic approaches to this compound?
- Methodological Answer :
- Yield Discrepancies : Compare catalyst efficiency (ruthenium vs. LiI) and solvent polarity (DCM vs. THF). For example, ruthenium catalysts favor higher yields (68%) but require rigorous solvent drying .
- Stereochemical Validation : Use H-NMR coupling constants (J = 8 Hz) to confirm (3E)-configuration, avoiding misinterpretation of cis/trans isomers .
Q. How should researchers address discrepancies in reported yields when scaling up synthetic protocols for this compound?
- Methodological Answer :
- Batch Size Adjustments : Pilot studies show that scaling ruthenium-catalyzed reactions beyond 50 mg reduces yield due to catalyst deactivation; smaller batches (<50 mg) are recommended .
- Solvent Volume Ratios : Maintain a 2:1 THF-to-substrate ratio to prevent viscosity-related mixing inefficiencies in LiI-catalyzed reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
